3-amino-N,N-bis(2-methoxyethyl)benzamide
Description
3-Amino-N,N-bis(2-methoxyethyl)benzamide is a benzamide derivative characterized by an amino group at the 3-position of the benzene ring and two 2-methoxyethyl substituents on the amide nitrogen. Its synthesis likely involves the reaction of 3-aminobenzoyl chloride with bis(2-methoxyethyl)amine, a method analogous to procedures described for related benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in and ) .
The 2-methoxyethyl groups impart moderate polarity and steric bulk, influencing solubility in organic solvents and metal-coordination behavior. Unlike hydroxyethyl-substituted analogs, the methoxy groups reduce hydrogen-bonding capacity, which can affect aggregation and reactivity in catalytic systems .
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-amino-N,N-bis(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C13H20N2O3/c1-17-8-6-15(7-9-18-2)13(16)11-4-3-5-12(14)10-11/h3-5,10H,6-9,14H2,1-2H3 |
InChI Key |
OJIQNIHOPOVTAS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C(=O)C1=CC(=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Ligand Performance in Catalysis: In iron-catalyzed cross-coupling reactions, 3-amino-N,N-bis(2-methoxyethyl)benzamide exhibits lower reactivity compared to piperidinyl benzamide and cyclic urea ligands like DMPU. Its methoxyethyl groups may hinder effective metal coordination, while hydrolysis byproducts further limit utility .
- Hydroxyethyl vs. Methoxyethyl Substitution: Replacing methoxyethyl with hydroxyethyl groups (e.g., 4-amino-N,N-bis(2-hydroxyethyl)benzamide) enhances hydrogen bonding, improving adhesion and corrosion resistance in polymer coatings .
- Electronic and Steric Effects : The trimethoxy and sulfamoyl substituents in analogs like N,N-Bis(2-hydroxyethyl)-3,4,5-trimethoxybenzamide and 2-chloro-5-(diethylsulfamoyl)-N,N-bis(2-methoxyethyl)benzamide introduce additional electronic effects, broadening applications in pharmaceuticals and materials science .
Thermoresponsive Behavior in Polymeric Analogs
For example:
- PMOEAm homopolymers show Tcp decreasing with increasing molecular weight.
- Copolymers with N,N-bis(2-ethoxyethyl)acrylamide (PEOEAm) exhibit higher Tcp than those with N,N-dimethylacrylamide (PDMAm), highlighting the role of alkoxy side chains in modulating solubility .
This suggests that substituent flexibility and polarity in this compound derivatives could similarly influence material properties in polymer applications.
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